Home > Products > Screening Compounds P52621 > Cyclo(arginylglycyl)
Cyclo(arginylglycyl) - 74838-82-7

Cyclo(arginylglycyl)

Catalog Number: EVT-1544621
CAS Number: 74838-82-7
Molecular Formula: C8H15N5O2
Molecular Weight: 213.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Cyclo(arginylglycyl) is classified under cyclic peptides, which are characterized by a closed-loop structure formed by the linkage of amino acids. It is derived from the naturally occurring sequence of arginine and glycine, often found in proteins involved in cell adhesion. The compound can be synthesized through various chemical methods, including solid-phase peptide synthesis.

Synthesis Analysis

Methods

The primary method for synthesizing cyclo(arginylglycyl) is solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain that is anchored to a solid resin. The synthesis process involves several key steps:

  1. Resin Loading: The first amino acid (arginine) is attached to the resin.
  2. Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid (glycine).
  3. Coupling: The next amino acid is activated and coupled to the growing peptide chain.
  4. Cyclization: Once the linear peptide is synthesized, it undergoes cyclization to form the cyclic structure.

Technical Details

In industrial settings, automated peptide synthesizers are utilized to increase efficiency and yield while maintaining high purity levels of the final product. This method allows for precise control over reaction conditions, reducing the risk of contamination and improving reproducibility .

Molecular Structure Analysis

Structure

The molecular structure of cyclo(arginylglycyl) features a closed-loop configuration that enhances its stability and biological activity. The InChI representation for this compound is:

InChI 1S C24H38N10O12\text{InChI 1S C24H38N10O12}

This indicates a complex arrangement of atoms typical for cyclic peptides, where specific spatial configurations contribute to its function .

Data

  • Molecular Formula: C24H38N10O12
  • Molecular Weight: 622.66 g/mol
  • InChI Key: QSJSRXUJAVCFJQ-YTFOTSKYSA-N
Chemical Reactions Analysis

Reactions

Cyclo(arginylglycyl) can undergo several chemical reactions:

  • Oxidation: Involves adding oxygen or removing hydrogen, typically using oxidizing agents like hydrogen peroxide.
  • Reduction: Involves adding hydrogen or removing oxygen, often facilitated by reducing agents such as sodium borohydride.
  • Substitution: Replacement of one functional group with another, commonly using reagents like alkyl halides.

Technical Details

The outcomes of these reactions depend significantly on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives while reduction could produce deoxygenated compounds .

Mechanism of Action

The mechanism of action for cyclo(arginylglycyl) primarily revolves around its interaction with integrin receptors, specifically alpha v beta 3 and alpha v beta 5 integrins. These receptors play critical roles in angiogenesis and tumor proliferation.

  1. Binding: Cyclo(arginylglycyl) binds specifically to integrin receptors on target cells.
  2. Endocytosis: This binding facilitates receptor-mediated endocytosis, allowing for enhanced cellular uptake.
  3. Intracellular Trafficking: Once inside the cell, the compound aids in directing payloads (such as DNA or drugs) to specific cellular compartments, enhancing therapeutic efficacy .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Soluble in water and organic solvents depending on formulation.

Chemical Properties

  • Stability: The cyclic structure provides enhanced stability against enzymatic degradation compared to linear peptides.
  • Reactivity: Exhibits reactivity typical of peptides, including potential for modifications through oxidation or reduction reactions.
Applications

Cyclo(arginylglycyl) has several scientific applications:

  • Drug Delivery Systems: Utilized in designing targeted drug delivery systems due to its ability to bind specific integrin receptors.
  • Cancer Therapy: Explored as a potential therapeutic agent in cancer treatment by targeting tumor vasculature.
  • Biomaterials: Incorporated into biomaterials for tissue engineering applications due to its biocompatibility and bioactivity .
Introduction to Cyclo(arginylglycyl)-Based Peptides

Definition and Structural Classification of Cyclic Arginylglycyl Derivatives

Cyclo(arginylglycyl) derivatives are cyclic peptides characterized by a core sequence featuring arginine (Arg) and glycine (Gly) residues linked via peptide bonds and cyclized to form a rigid structural scaffold. The term specifically denotes compounds where Arg-Gly dipeptides are incorporated into macrocyclic structures, ranging from simple diketopiperazines (DKPs) to complex pentapeptides and hexapeptides. Cyclization occurs through amide bonds between the C-terminus and N-terminus (head-to-tail) or via side-chain functional groups, resulting in distinct topological classes [1] [10].

Structural classifications include:

  • Diketopiperazines (DKPs): The simplest cyclic dipeptides, formed by intramolecular cyclization of Arg-Gly dipeptides. These exhibit planar, rigid conformations due to π-π stacking and hydrogen bonding, enhancing protease resistance [10].
  • Monocyclic Peptides: Larger rings (e.g., pentapeptides/hexapeptides) incorporating Arg-Gly motifs, such as c(RGDfV) (cyclo(Arg-Gly-Asp-D-Phe-Val)). Their conformations position Arg and Gly at critical β-turns, optimizing integrin-binding interfaces [1] [7].
  • Bicyclic/Bridged Systems: Engineered with crosslinkers (e.g., disulfide bonds or synthetic tethers) to stabilize RGD loops. Example: Cilengitide (cyclo(Arg-Gly-Asp-D-Phe-N(Me)Val)), a clinical-stage αvβ3 integrin antagonist [1].

Table 1: Key Cyclo(arginylglycyl) Derivatives and Structural Attributes

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Class
Cyclo(Arg-Gly)5845-67-0C₈H₁₄N₆O₂226.23Diketopiperazine
Gly-Arg-Gly-Asp-Val-Tyr147103-09-1C₂₈H₄₃N₉O₁₀665.69Linear Hexapeptide*
Gly-Arg-Gly-Asp-Ser-Tyr140457-22-3C₂₆H₃₉N₉O₁₁653.64Linear Hexapeptide*
c(RGDyK)188968-51-6C₃₄H₅₄N₁₂O₉774.87Monocyclic Pentapeptide

* Often cyclized or conjugated in applications [6] [8].

The Arg-Gly sequence is pivotal due to:

  • Cationic Charge: Arg’s guanidinium group enables electrostatic interactions with anionic cell-surface receptors (e.g., integrins) [1].
  • Conformational Flexibility: Gly’s achiral nature permits tight turns essential for macrocycle formation and target binding [10].

Historical Development of Cyclic Peptide Therapeutics

The therapeutic exploration of cyclo(arginylglycyl) peptides originated from pioneering work on extracellular matrix (ECM) biology. Key milestones include:

  • 1984: Ruoslahti and Pierschbacher identified Arg-Gly-Asp (RGD) as the minimal cell-adhesion motif in fibronectin, demonstrating its role in integrin binding [1]. This discovery revealed that cyclic RGD peptides exhibited >100-fold higher integrin affinity than linear analogs due to pre-organized conformations [3].
  • 1990s–2000s: Development of first-generation RGD therapeutics. Eptifibatide (Integrilin®), a cyclic heptapeptide containing a modified Arg-Gly-Asp sequence, received FDA approval in 1998 for acute coronary syndrome. It inhibits platelet integrin αIIbβ3, preventing thrombus formation [1] [7].
  • 2010s: Advancements in tumor-targeting RGD peptides. Cilengitide entered clinical trials for glioblastoma by blocking angiogenesis-promoting integrins (αvβ3/αvβ5). Though efficacy was limited, it validated cyclo(arginylglycyl) scaffolds as tumor-homing vehicles [1] [9].
  • 2020s: Integration with nanotechnology. Cyclo(arginylglycyl) peptides (e.g., iRGD) are engineered to enhance drug delivery. For example, iRGD-conjugated nanoparticles increase tumor permeability via neuropilin-1-mediated transcytosis [3] [7].

Table 2: Evolution of Cyclo(arginylglycyl)-Based Therapeutics

EraKey AdvancementTherapeutic Application
1980sRGD motif discovery in fibronectinFoundation for integrin-targeted design
1990sEptifibatide (αIIbβ3 antagonist)Anti-thrombotic agent (FDA-approved)
2000sCilengitide (αvβ3/αvβ5 antagonist)Anti-angiogenic cancer therapy (Phase III)
2010siRGD tumor-penetrating peptidesNanoparticle-based drug delivery
2020sPET radiotracers (e.g., ⁶⁸Ga-NOTA-PRGD2)Non-invasive tumor imaging [1] [9]

Biological Significance of Arginine-Glycine Motifs in Peptide Design

The Arg-Gly dyad confers unique biofunctional properties critical for molecular recognition and therapeutic efficacy:

Integrin Binding and Cellular Adhesion

Integrins recognize Arg-Gly-Asp (RGD) in ECM proteins (e.g., fibronectin, vitronectin). Cyclo(arginylglycyl) peptides mimic this motif, competitively inhibiting integrin-mediated pathways:

  • αvβ3/αvβ5 Integrins: Overexpressed in tumor vasculature, targeted by c(RGDfV) for anti-angiogenesis [1] [3].
  • α5β1 Integrin: Binds fibronectin; RGD cyclization enhances specificity 50-fold vs linear peptides [4].
  • Mechanism: Arg’s guanidinium forms salt bridges with integrin aspartate residues, while Gly enables optimal spatial orientation of the pharmacophore [1] [10].

Enhanced Pharmacokinetic Properties

Cyclization drastically improves metabolic stability and membrane permeability:

  • Protease Resistance: Half-life of cyclic RGD peptides (>6 hours in serum) vs minutes for linear versions [10].
  • Cell Permeability: DKPs penetrate cells via passive diffusion (log P = −3.0 to 0.5), facilitating intracellular target engagement [1] [10].
  • Tissue Retention: Radiolabeled cyclo(arginylglycyl) peptides (e.g., ¹⁸F-Fluciclatide) accumulate in tumors with high integrin expression, enabling PET imaging [9].

Applications in Targeted Therapeutics

  • Drug Delivery: RGD-conjugated liposomes and graphene oxide (GO) nanoparticles show 3–5× higher tumor uptake than untargeted systems. Example: GO-HA-RGD delivers doxorubicin selectively to CD44⁺/integrin⁺ cancer cells [3] [4].
  • Tissue Engineering: RGD-grafted alginate scaffolds enhance osteoblast adhesion and bone mineralization by 70% vs unmodified scaffolds [4] [8].
  • Molecular Imaging: Bifunctional chelators (e.g., DOTA-conjugated c(RGDyK)) enable ⁶⁸Ga-PET imaging of αvβ3 integrin in metastatic tumors [9].

Table 3: Biological Roles of Arginine-Glycine Motifs in Cyclic Peptides

Biological PropertyStructural BasisTherapeutic Impact
Integrin SpecificityArg-integrin salt bridge + Gly flexibilityHigh-affinity blockade of αvβ3, α5β1, αIIbβ3
Metabolic StabilityAbsence of free N-/C-terminiResistance to exopeptidases; prolonged half-life
Tumor TargetingSelective integrin binding in vasculatureEnhanced nanoparticle delivery (e.g., 5× tumor uptake)
Bone RegenerationRGD-integrin α5β1 signaling2-fold increase in osteoblast adhesion to scaffolds [1] [4] [10]

The Arg-Gly motif remains indispensable in peptide engineering, balancing target affinity, stability, and adaptability across therapeutic platforms.

Properties

CAS Number

74838-82-7

Product Name

Cyclo(arginylglycyl)

IUPAC Name

2-[3-[(2S)-3,6-dioxopiperazin-2-yl]propyl]guanidine

Molecular Formula

C8H15N5O2

Molecular Weight

213.24 g/mol

InChI

InChI=1S/C8H15N5O2/c9-8(10)11-3-1-2-5-7(15)12-4-6(14)13-5/h5H,1-4H2,(H,12,15)(H,13,14)(H4,9,10,11)/t5-/m0/s1

InChI Key

PNLUYLZSPGHNSN-YFKPBYRVSA-N

SMILES

C1C(=O)NC(C(=O)N1)CCCN=C(N)N

Synonyms

cyclo(Arg-Gly)
cyclo(arginylglycine)
cyclo(arginylglycyl)

Canonical SMILES

C1C(=O)NC(C(=O)N1)CCCN=C(N)N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.